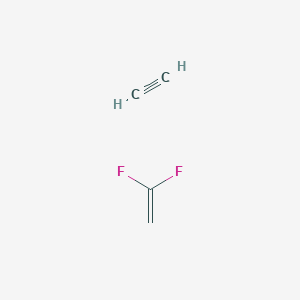
1,1-Difluoroethene--acetylene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoroethene–acetylene (1/1) is a chemical compound that consists of equal parts of 1,1-difluoroethene and acetylene. Acetylene, on the other hand, is a hydrocarbon and the simplest alkyne with the formula C₂H₂
Preparation Methods
The preparation of 1,1-difluoroethene from acetylene involves several steps. Initially, acetylene undergoes hydrofluorination in the presence of a catalyst, typically a mixture of aluminum fluoride and bismuth fluoride, to produce 1,1-difluoroethane . This intermediate is then photochlorinated to form 1,1-difluoro-1-chloroethane. Finally, hydrogen chloride is thermally split off from 1,1-difluoro-1-chloroethane to yield 1,1-difluoroethene .
Chemical Reactions Analysis
1,1-Difluoroethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid.
Reduction: It can be reduced to form 1,1-difluoroethane.
Substitution: It can undergo halogenation reactions to form compounds like 1,1-difluoro-1-chloroethane. Common reagents used in these reactions include hydrogen fluoride, chlorine, and hydrogen chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoroethene is primarily used in the production of fluoropolymers such as polyvinylidene fluoride . These fluoropolymers have applications in various industries, including:
Chemistry: Used as a monomer in the synthesis of fluoropolymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Employed in the production of medical devices and implants.
Industry: Used in the manufacture of coatings, films, and membranes.
Mechanism of Action
The mechanism of action of 1,1-difluoroethene involves its interaction with molecular targets such as enzymes and receptors. It can undergo polymerization to form polyvinylidene fluoride, which has unique properties like high chemical resistance and thermal stability . The pathways involved in its action include free radical polymerization and coordination polymerization.
Comparison with Similar Compounds
1,1-Difluoroethene is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
1,2-Difluoroethylene: Another difluorinated derivative of ethylene.
Fluoroethylene: A monofluorinated derivative of ethylene.
Trifluoroethylene: A trifluorinated derivative of ethylene. 1,1-Difluoroethene stands out due to its balanced reactivity and stability, making it suitable for various applications in the production of fluoropolymers and other materials.
Properties
CAS No. |
914978-70-4 |
|---|---|
Molecular Formula |
C4H4F2 |
Molecular Weight |
90.07 g/mol |
IUPAC Name |
acetylene;1,1-difluoroethene |
InChI |
InChI=1S/C2H2F2.C2H2/c1-2(3)4;1-2/h1H2;1-2H |
InChI Key |
BAKHHVCLKMDPLY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(F)F.C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)
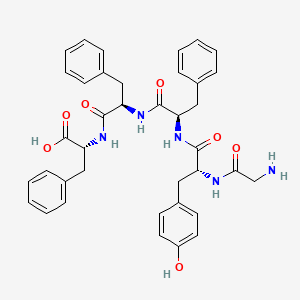
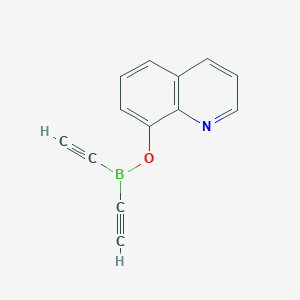
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
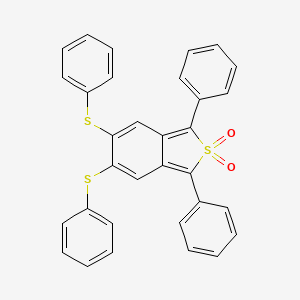
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
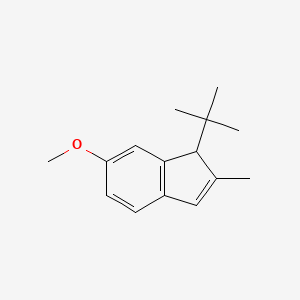
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
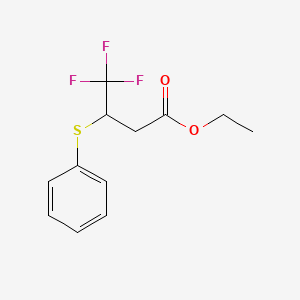

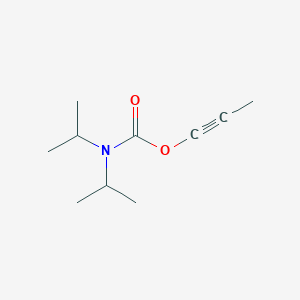

![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
